N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-24-13-8-11(9-14(25-2)15(13)26-3)16(23)20-18-22-21-17(27-18)10-4-6-12(19)7-5-10/h4-9H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCMSGWMJGDXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . By inhibiting these enzymes, the compound can exert its antiviral, antifungal, and antibacterial effects. The exact pathways involved in its anticancer activity are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Thiadiazole vs. Thiazole and Oxadiazole Derivatives
- Thiadiazole vs. Thiazole: The compound N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide () replaces the thiadiazole ring with a thiazole. This may influence interactions with enzymes or receptors, such as tubulin or kinases .
- Thiadiazole vs. Oxadiazole :
The oxadiazole derivative 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () replaces sulfur with oxygen in the five-membered ring. Oxadiazoles are more electronegative, which can enhance metabolic stability but reduce π-stacking interactions in biological systems .
Triazole Derivatives The triazole-based N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine () introduces a triazole ring with a –N–C–S unit linked to bioactivity.
Substituent Modifications
Trimethoxybenzamide vs. Simpler Benzamides
- N-(4-Chlorophenyl)-3,4,5-trimethoxybenzamide () lacks the thiadiazole ring entirely. The absence of the heterocycle reduces molecular complexity and may diminish activity against targets requiring heterocyclic interactions (e.g., DNA topoisomerases) .
Chlorophenyl Positioning The benzofuran derivative N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide () positions the 4-chlorophenyl group on a benzofuran scaffold.
Sulfamoyl and Sulfanyl Groups
The compound N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide () introduces sulfamoyl and sulfanyl groups. These substituents improve water solubility and may modulate toxicity profiles but could sterically hinder target binding compared to the trimethoxybenzamide group .
Data Tables
Table 1: Structural Comparison of Key Compounds
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine. Solvent choice (e.g., THF or ethanol) and catalysts (e.g., triethylamine) significantly affect yield. Column chromatography (2:1 dichloromethane/ethyl acetate) followed by recrystallization in ethanol achieves >95% purity .
- Key Variables : Reaction time (3–6 hours), temperature (room temperature vs. reflux), and stoichiometric ratios (1:1.2 for amine:acyl chloride) must be optimized to avoid side products like unreacted intermediates or hydrolyzed byproducts.
Q. How can structural characterization of the compound be performed to validate its crystallinity and molecular conformation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. The compound’s planar 3,4,5-trimethoxybenzamide moiety and dihedral angles (e.g., 71.59° between aromatic rings) confirm spatial arrangement. Hydrogen-bonding networks (N–H⋯O and O–H⋯O) stabilize the crystal lattice .
- Data Analysis : Refinement parameters (R factor < 0.05, data-to-parameter ratio >14:1) ensure reliability. H atoms are modeled using riding or free refinement for NH/OH groups .
Q. What analytical techniques are recommended for assessing purity and stability under varying pH and temperature conditions?
- Methodology :
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with LC-MS to identify degradation products (e.g., hydrolyzed amide bonds or demethylated trimethoxy groups) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-chlorophenyl and trimethoxy groups in biological activity?
- Methodology :
- Trimethoxy Group : Replace with mono-/dimethoxy analogs to test hydrophobicity and π-π stacking. The planar 3,4,5-trimethoxybenzamide moiety enhances tyrosinase inhibition via quinone mimicry .
- 4-Chlorophenyl : Substitute with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess steric/electronic effects on enzyme binding .
- Data Interpretation : IC50 values from enzyme assays (e.g., tyrosinase inhibition) and molecular docking (PDB: 2Y9X) quantify interactions .
Q. What experimental strategies resolve contradictions in reported reaction yields for analogous thiadiazole derivatives?
- Case Study : reports 69% yield using THF/triethylamine, while achieves 75% with POCl3 under reflux. Contradictions arise from solvent polarity (THF vs. DMSO) and activation methods (acid chlorides vs. thiourea cyclization) .
- Resolution : Design a fractional factorial experiment to isolate variables (solvent, catalyst, temperature). Statistical analysis (ANOVA) identifies dominant factors.
Q. How can multi-target inhibition (e.g., bacterial enzymes and tyrosinase) be investigated for this compound?
- Methodology :
- Target Identification : Use proteome-wide affinity chromatography or thermal shift assays to map binding partners.
- Mechanistic Studies : For bacterial targets (e.g., acps-pptase), measure enzyme kinetics (Km, Vmax) with/without inhibitor .
- Data Integration : Cross-validate with transcriptomics (RNA-seq) to confirm pathway modulation (e.g., melanogenesis or peptidoglycan synthesis) .
Q. What computational approaches predict metabolic stability and toxicity profiles of this compound?
- Methodology :
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (≈3.2), CYP450 inhibition, and Ames test outcomes.
- Metabolite Identification : In silico metabolism (GLORYx) predicts hydroxylation at methoxy groups or thiadiazole ring cleavage .
- Validation : Compare with in vitro microsomal assays (human liver microsomes) for phase I/II metabolism rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
